1,4-Dibromonaphthalene-2,3-diamine

Übersicht

Beschreibung

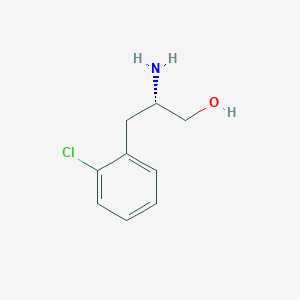

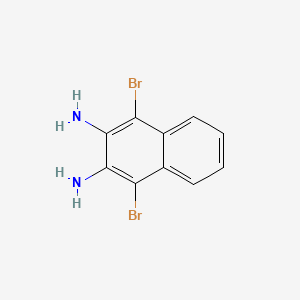

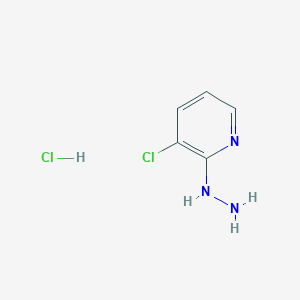

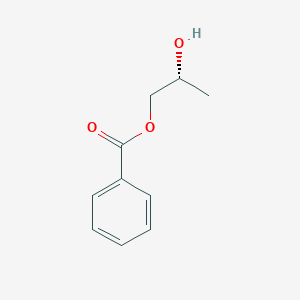

1,4-Dibromonaphthalene-2,3-diamine is an organic compound with the molecular formula C10H8Br2N2. It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two amino groups on the naphthalene ring.

Wissenschaftliche Forschungsanwendungen

1,4-Dibromonaphthalene-2,3-diamine has several applications in scientific research. It has been investigated as a reagent for the spectrofluorimetric determination of selenium, offering advantages over commonly used ligands such as 2,3-diaminonaphthalene . The compound’s unique properties make it suitable for use in various analytical techniques.

In addition, this compound has been used as a starting material for the synthesis of benzo[g]quinoxaline derivatives, which have shown potential as anticancer agents. These derivatives exhibit cytotoxic activity against cancer cell lines, making them promising candidates for further development in cancer therapy .

Safety and Hazards

1,4-Dibromonaphthalene-2,3-diamine is classified as a hazardous substance. It carries the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Vorbereitungsmethoden

1,4-Dibromonaphthalene-2,3-diamine can be synthesized through several methods. One common synthetic route involves the bromination of naphthalene-2,3-diamine. In this method, a mixture of bromine and glacial acetic acid is added dropwise to a solution of naphthalene-2,3-diamine in glacial acetic acid, with vigorous stirring at room temperature. After the reaction is complete, the precipitate is filtered off and washed with aqueous potassium carbonate solution and water, yielding a brown powder .

Another method involves the use of thionyl chloride and pyridine in chloroform. In this process, a solution of naphthalene-2,3-diamine in chloroform is added dropwise to a mixture of thionyl chloride, chloroform, and pyridine, with vigorous stirring in an ice-water bath. The solution is then stirred at room temperature and refluxed overnight. The product is purified by column chromatography .

Analyse Chemischer Reaktionen

1,4-Dibromonaphthalene-2,3-diamine undergoes various chemical reactions, including substitution and oxidation. In substitution reactions, the bromine atoms can be replaced by other substituents, such as amino or hydroxyl groups, under appropriate conditions. Common reagents used in these reactions include sodium hydroxide and potassium carbonate .

In oxidation reactions, the amino groups can be oxidized to form corresponding quinones. For example, the reaction of this compound with selenium dioxide in ethanol and water at 70°C results in the formation of naphthoquinones . These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Wirkmechanismus

The mechanism of action of 1,4-dibromonaphthalene-2,3-diamine in its applications is primarily based on its ability to form stable complexes with target molecules. For example, in the spectrofluorimetric determination of selenium, the compound reacts with selenium to form a fluorescent complex, which can be measured to determine the selenium concentration .

In the case of its anticancer activity, the benzo[g]quinoxaline derivatives synthesized from this compound interact with cellular targets such as topoisomerase IIβ, leading to inhibition of the enzyme’s activity and induction of apoptosis in cancer cells . These interactions involve specific molecular pathways that are crucial for the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

1,4-Dibromonaphthalene-2,3-diamine can be compared with other similar compounds, such as 2,3-diaminonaphthalene and 1,4-diaminonaphthalene. While these compounds share structural similarities, this compound is unique due to the presence of bromine atoms, which impart distinct chemical properties and reactivity .

Other similar compounds include 2,3-dibromonaphthalene and 1,4-dibromonaphthalene, which also contain bromine atoms but differ in the position of the amino groups. These structural differences can influence the compounds’ reactivity and applications in various fields .

Eigenschaften

IUPAC Name |

1,4-dibromonaphthalene-2,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2N2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCXHDSPXUZKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=C2Br)N)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578283 | |

| Record name | 1,4-Dibromonaphthalene-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103598-22-7 | |

| Record name | 1,4-Dibromonaphthalene-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B3075716.png)

![N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide](/img/structure/B3075773.png)

![3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B3075780.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2-methoxybenzamide](/img/structure/B3075801.png)